N-[3-(2-chloroacetamido)phenyl]benzamide
Description
N-[3-(2-Chloroacetamido)phenyl]benzamide (CAS: 1233188-83-4) is a benzamide derivative featuring a 2-chloroacetamido substituent at the 3-position of the phenyl ring. Its molecular formula is C₁₅H₁₃ClN₂O₂, with a molecular weight of 288.73 g/mol.
Properties
IUPAC Name |
N-[3-[(2-chloroacetyl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-10-14(19)17-12-7-4-8-13(9-12)18-15(20)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNHTHNQFOAYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(2-chloroacetamido)benzoic acid (Intermediate I)
- Starting materials: m-Aminobenzoic acid and chloroacetyl chloride.
- Procedure: m-Aminobenzoic acid (0.01 mol) is dissolved in ethanol with triethylamine (0.01 mol) to form a clear solution. The mixture is cooled in an ice bath for 30 minutes. Chloroacetyl chloride (0.01 mol) is then added dropwise under stirring for 1 hour.
- Outcome: The product, 3-(2-chloroacetamido)benzoic acid, precipitates out and is isolated by filtration, drying, and recrystallization from alcohol.
- Notes: Triethylamine acts as a base to neutralize the hydrochloric acid formed during acylation, improving yield and purity.
Conversion to 3-(2-chloroacetamido)benzoyl chloride (Intermediate III)
- Starting material: 3-(2-chloroacetamido)benzoic acid.
- Reagent: Thionyl chloride (SOCl₂).
- Procedure: The benzoic acid derivative is refluxed with an excess of thionyl chloride for 2 hours. Excess thionyl chloride is removed by distillation.
- Outcome: Formation of the corresponding benzoyl chloride, which is a reactive acylating agent for amide bond formation.
Final coupling to form this compound
- Starting materials: 3-(2-chloroacetamido)benzoyl chloride and aniline or substituted anilines.
- Procedure: The benzoyl chloride (0.01 mol) is reacted with aniline (0.01 mol) in a suitable solvent such as methanol or ethanol under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
- Isolation: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product, which is then filtered, dried, and recrystallized from ethanol.
- Outcome: The desired this compound is obtained with good purity.
Reaction Scheme Summary
| Step | Reactants | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | m-Aminobenzoic acid + Chloroacetyl chloride | Triethylamine, ethanol, 0°C to RT, 1 h | 3-(2-chloroacetamido)benzoic acid (Int I) | Base neutralizes HCl; recrystallization improves purity |
| 2 | 3-(2-chloroacetamido)benzoic acid | Thionyl chloride, reflux, 2 h | 3-(2-chloroacetamido)benzoyl chloride (Int III) | Excess SOCl₂ removed by distillation |
| 3 | 3-(2-chloroacetamido)benzoyl chloride + Aniline | Reflux in methanol/ethanol | This compound | TLC monitoring; product isolated by precipitation |
Analytical and Spectral Data
The synthesized this compound and its derivatives are typically characterized by:
- Melting point determination
- Infrared spectroscopy (IR): Characteristic amide C=O stretch near 1650 cm⁻¹ and N-H bending.
- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra confirming the amide linkages and aromatic protons.
- Mass spectrometry (MS): Molecular ion peak confirming molecular weight.
These data confirm the successful formation of the target compound and its purity.
Research Findings and Optimization Notes
- The reaction of chloroacetyl chloride with m-aminobenzoic acid is efficient and straightforward, yielding the intermediate acid with good purity after recrystallization.
- Thionyl chloride is a preferred reagent for converting the acid to the acid chloride because it effectively removes water and facilitates the formation of a reactive intermediate.
- The final coupling step with aniline derivatives is sensitive to solvent choice and reaction time; methanol or ethanol under reflux provides good yields.
- Thin-layer chromatography is essential for monitoring the completion of the coupling reaction to avoid overreaction or side products.
- The methodology allows for the synthesis of various substituted benzamides by changing the aniline derivative, enabling structure-activity relationship studies for biological activity optimization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-chloroacetamido)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce oxides or amines .
Scientific Research Applications
Reaction Mechanisms
This compound can undergo various chemical reactions:
- Substitution Reactions : The chloro group can be replaced by other nucleophiles.
- Oxidation and Reduction Reactions : Can form corresponding oxides or amines depending on the reagents used.
Medicinal Chemistry
N-[3-(2-chloroacetamido)phenyl]benzamide has been investigated for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogens such as Candida albicans and Aspergillus niger .
- Anticancer Potential : The compound has shown promising results in cytotoxicity assays against various cancer cell lines, suggesting potential applications in cancer treatment .
The mechanism of action involves interaction with specific molecular targets, inhibiting certain enzymes by binding to their active sites. This inhibition can disrupt critical biological pathways related to microbial resistance and cancer cell proliferation.
Structure-Activity Relationship (SAR)
Research has utilized quantitative structure-activity relationship (QSAR) analysis to evaluate how structural variations influence biological activity. Compounds with similar structures have been analyzed for their effectiveness against microbial organisms, revealing that modifications to the phenyl ring can significantly impact activity levels .
Case Studies
- Antimicrobial Efficacy Study : A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential. Results indicated that compounds similar to this compound were effective against both Gram-positive and Gram-negative bacteria, demonstrating the importance of structural modifications in enhancing efficacy .
- Cytotoxicity Assay : In vitro testing revealed that this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for drug development targeting cancer therapies .
Mechanism of Action
The mechanism of action of N-[3-(2-chloroacetamido)phenyl]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Structural Analogues and Key Features
Physical and Chemical Properties
- Crystallinity: 3-Chloro-N-phenylbenzamide () crystallizes in a monoclinic system (P21/c), with distinct packing due to the absence of the acetamido group. The target compound’s acetamido group may enhance hydrogen bonding, affecting solubility and melting point .
- Lipophilicity : Flutolanil’s trifluoromethyl group increases logP (XLogP3 ~3.5) compared to the target compound (estimated XLogP3 ~2.8), influencing membrane permeability .
Reactivity and Functional Potential
- The chloroacetamido group in the target compound is a reactive handle for alkylation, similar to SH-X-7. However, SH-X-9’s propargyl group expands its utility in bioorthogonal chemistry .
Biological Activity
N-[3-(2-chloroacetamido)phenyl]benzamide, a compound of increasing interest in medicinal chemistry, has been investigated for its biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its synthesis, antimicrobial efficacy, and potential therapeutic applications based on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-chloroacetamide with 3-aminobenzamide in the presence of coupling agents. The structural characterization is performed using techniques such as NMR and mass spectrometry to confirm the identity and purity of the compound.
Key Synthesis Steps
- Starting Materials : 2-chloroacetamide and 3-aminobenzamide.
- Reaction Conditions : Typically conducted in a solvent like DMF or DMSO at elevated temperatures.
- Characterization : Utilization of ^1H NMR and ^13C NMR for structural confirmation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamide derivatives, including this compound. These compounds have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Efficacy Against Bacteria
- Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative Bacteria : Moderate efficacy observed against Escherichia coli.
- Fungal Activity : Moderate effectiveness against Candida albicans.
The biological activity is influenced by the substituents on the phenyl ring, with halogenated derivatives showing enhanced lipophilicity, which aids in membrane penetration .
Case Studies
- Antimicrobial Screening : A study screened various chloroacetamides for antimicrobial activity using standard testing methods against multiple strains. Results indicated that compounds with specific substituents exhibited superior activity profiles, particularly those with halogenated phenyl groups .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of this compound to bacterial enzymes. These studies suggest that the compound can effectively inhibit key enzymes involved in bacterial cell wall synthesis .
Anticancer Potential
Emerging research has also explored the anticancer properties of this compound derivatives. For instance, compounds from similar structural classes have demonstrated cytotoxic effects against various cancer cell lines, including breast (BT-549, MCF-7) and ovarian (SKOV-3) cancers .
Summary Table of Biological Activity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(2-chloroacetamido)phenyl]benzamide, and how can reaction conditions be tailored to improve yield?
- Methodology :
- The compound can be synthesized via multi-step reactions involving chloroacetylation of 3-aminophenyl intermediates followed by benzamide coupling. For example, describes a similar synthesis using β-naphthol, benzaldehyde, and carbodiimide coupling agents in acetonitrile/water (3:1) under ambient conditions for 72 hours.
- Catalysts like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) enhance amide bond formation. Purification via crystallization (methanol:water, 4:1) yields ~75% purity .
- Key variables: Temperature (room temperature vs. reflux), solvent polarity, and stoichiometric ratios of reagents.
Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), chloroacetamido NH (δ ~10.2 ppm), and benzamide carbonyl (δ ~168 ppm). emphasizes NMR for tracking reaction progress.
- X-ray crystallography : Monoclinic crystal systems (e.g., P21/c space group) with unit cell parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) confirm molecular geometry. and highlight Cambridge Structural Database (CSD) validation for bond angles/torsion .
- IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹).
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodology :
- Enzyme inhibition assays : Test against bacterial proliferation targets like acyl carrier protein synthase (acps-pptase), as seen in for structurally related compounds. Use spectrophotometric monitoring of substrate conversion (e.g., NADH depletion at 340 nm).
- Minimum Inhibitory Concentration (MIC) : Assess antibacterial activity against Gram-positive/negative strains (e.g., E. coli, S. aureus) using broth microdilution .
- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity.
Advanced Research Questions
Q. How does the chloroacetamido group influence the compound’s reactivity and interaction with biological targets?
- Methodology :
- Alkylation studies : The 2-chloroacetamido group acts as an electrophile, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzymes. demonstrates similar derivatives targeting protein complexes via chloroacetamide-mediated crosslinking.
- Docking simulations : Use software like AutoDock Vina to model interactions with bacterial acps-pptase active sites. Compare binding energies with non-chlorinated analogs .
- Kinetic assays : Measure inactivation rates of target enzymes (e.g., kinact/KI) to quantify covalent modification efficiency.
Q. What strategies resolve contradictory data on the compound’s antibacterial efficacy across studies?
- Methodology :
- Strain-specific variability : Test across diverse bacterial strains (e.g., Pseudomonas aeruginosa vs. Bacillus subtilis) to identify resistance mechanisms ().
- Stability analysis : Assess compound degradation under assay conditions (pH, temperature) via HPLC. highlights oxidation/reduction pathways altering bioactivity.
- Synergy studies : Combine with β-lactam antibiotics to evaluate potentiation effects, addressing discrepancies in monotherapy efficacy .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodology :
- Substituent variation : Replace the benzamide ring with electron-withdrawing groups (e.g., -CF₃, ) or extend conjugation (e.g., nitro groups, ) to modulate electron density.
- Bioisosteric replacement : Substitute chloroacetamido with acrylamide or sulfonamide groups ( ) to balance reactivity and stability.
- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) and metabolic stability in liver microsomes to optimize bioavailability .
Q. What experimental approaches address solubility challenges in in vivo studies?
- Methodology :
- Co-solvent systems : Use DMSO:PEG 400 (1:4) or cyclodextrin inclusion complexes ( ) to enhance aqueous solubility.
- Prodrug design : Convert the chloroacetamido group to a hydrolyzable ester (e.g., acetyloxy) for improved absorption .
- Nanoparticle encapsulation : Employ PLGA-based carriers to sustain release and reduce toxicity (referenced in ’s formulation strategies).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
